![molecular formula C13H11N5O2 B12221800 5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12221800.png)
5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is an organic compound that features a furan ring, a tetrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium chloride.
Coupling with Furan-2-carboxylic Acid: The tetrazole derivative is then coupled with furan-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent due to the presence of the tetrazole ring, which is known for its bioactivity.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The tetrazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its antibacterial and antifungal properties.
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Exhibits significant anti-inflammatory action.
Uniqueness
5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide is unique due to the combination of the furan ring and the tetrazole ring, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11N5O2 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
5-methyl-N-[3-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-9-5-6-12(20-9)13(19)15-10-3-2-4-11(7-10)18-8-14-16-17-18/h2-8H,1H3,(H,15,19) |
InChI Key |
LNAYYBLKIKXYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


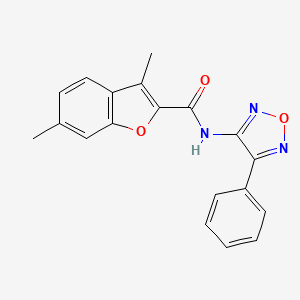
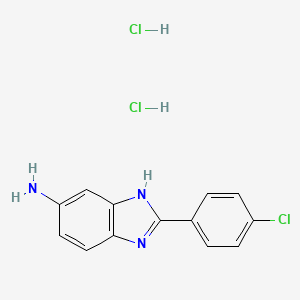
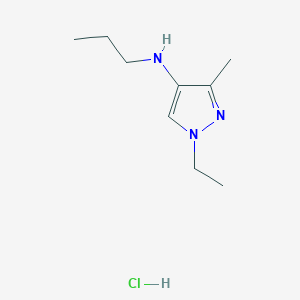
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B12221727.png)
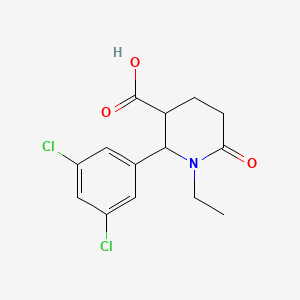
![2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12221740.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12221746.png)
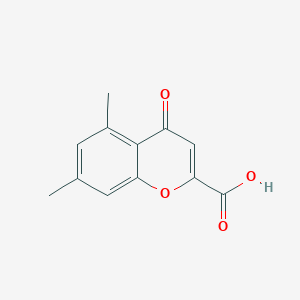

![5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine;hydrobromide](/img/structure/B12221759.png)
![3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12221772.png)
![1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B12221779.png)


